5-Amino-4,4-dimethylpentanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

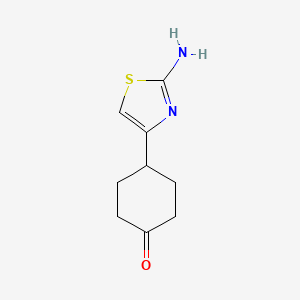

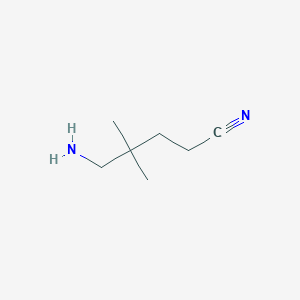

5-Amino-4,4-dimethylpentanenitrile is a chemical compound with the molecular formula C7H14N2 . It is a derivative of 4,4-dimethylpentanenitrile . It is used as an intermediate in chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a nitrile group (-C≡N) and an amino group (-NH2) attached to a pentane backbone. The pentane backbone is further substituted with two methyl groups at the 4th carbon .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 126.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

Photolysis and Reactivity Studies

Research on compounds such as 4-chloroaniline and its derivatives, including studies on their photolysis and reactivity, provide insights into the behavior of amino and nitrile functional groups under various conditions. For instance, the generation and reactivity of 4-aminophenyl cations by photolysis of 4-chloroaniline in polar media demonstrate the potential of 5-Amino-4,4-dimethylpentanenitrile in photochemical applications and its reactivity towards electrophilic substitution and radical processes (Guizzardi et al., 2001).

Fluorescent Probes and Sensors

Studies on fluorescent probes, such as the development of single-molecule fluorescent probes for sensing nitroaromatic compounds in water, suggest potential applications of this compound in environmental monitoring and detection of hazardous materials. The sensitivity of certain nitrile-derivatized amino acids to their environment, including the hydration status, indicates the usefulness of compounds like this compound in designing fluorescent probes for biological and environmental applications (Das & Mandal, 2018).

Material Science and Surface Chemistry

Research into material-independent surface functionalization, such as the use of plant-inspired molecules for surface coatings, suggests potential applications of this compound in material science. The presence of functional groups in molecules like 5-pyrogallol 2-aminoethane demonstrates the ability to trigger various surface reactions, indicating the potential of this compound in similar applications (Hong et al., 2014).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds, such as amino-substituted nitrilimines and their photochemical transformations, provide insights into the synthetic utility of this compound. The reactivity and transformations of similar compounds under various conditions can inform the synthesis of novel organic materials and intermediates for further chemical research (Baskir et al., 2014).

Catalysis and Organic Synthesis

The use of silica-bonded S-sulfonic acid as a catalyst for the synthesis of chromenes and pyrans from compounds similar to this compound illustrates its potential in catalysis and organic synthesis. This highlights the versatility of amino and nitrile functional groups in facilitating multicomponent reactions, which could be applicable to this compound in developing novel synthetic methodologies (Aswin et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-4,4-dimethylpentanoic acid hydrate, suggests that it should not be ingested, inhaled, or come into contact with skin and eyes . It is recommended to use personal protective equipment as required and avoid dust formation . Similar precautions are likely necessary for 5-Amino-4,4-dimethylpentanenitrile.

Propriétés

IUPAC Name |

5-amino-4,4-dimethylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-7(2,6-9)4-3-5-8/h3-4,6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTRITKLFCDSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847376.png)

![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)

![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2847388.png)